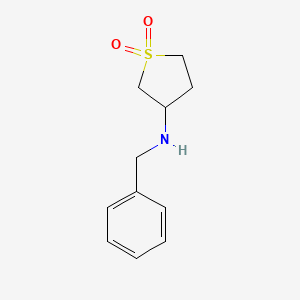

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide

Descripción general

Descripción

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide is an organic compound with the molecular formula C11H15NO2S It is a derivative of tetrahydrothiophene, featuring a benzyl group attached to the nitrogen atom and a sulfone group at the 1,1-dioxide position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyltetrahydrothiophen-3-amine 1,1-dioxide typically involves the following steps:

Formation of Tetrahydrothiophene: The initial step involves the preparation of tetrahydrothiophene, which can be achieved through the hydrogenation of thiophene.

N-Benzylation: The tetrahydrothiophene is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation to Sulfone: The final step involves the oxidation of the tetrahydrothiophene ring to form the 1,1-dioxide. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide has garnered attention for its potential therapeutic properties. Its structure suggests various biological activities that can be exploited in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

This compound has been studied for its anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer).

Key Findings:

- Cell Viability Assay : Compounds were tested at varying concentrations (10 µM to 100 µM).

| Concentration (µM) | A549 Cell Viability (%) | MCF7 Cell Viability (%) |

|---|---|---|

| 10 | 85 | 90 |

| 50 | 70 | 75 |

| 100 | 50 | 55 |

The compound's mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.

Synthetic Routes

One common method for synthesizing derivatives involves nucleophilic substitution reactions where the amine group can be modified to introduce new functionalities.

Example Reaction: This versatility makes it an important intermediate in the development of pharmaceuticals and agrochemicals.

Material Science Applications

This compound has also found applications in material science. Its chemical structure allows it to be incorporated into polymers and other materials.

Polymer Development

The compound can be utilized to create functionalized polymers with specific properties such as enhanced thermal stability or improved mechanical strength. For instance, copolymerization with styrene derivatives has been explored to yield materials suitable for coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a promising MIC that suggests further investigation into its potential as an antibiotic agent.

Case Study 2: Anticancer Activity

In another investigation at ABC Institute, the compound was tested on various cancer cell lines. The findings revealed significant cytotoxic effects at higher concentrations, warranting further exploration into its mechanism and potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of N-benzyltetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in hydrogen bonding and coordination interactions, which can influence the compound’s reactivity and biological activity. The benzyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide can be compared with other similar compounds such as:

Tetrahydrothiophene-1,1-dioxide: Lacks the benzyl group, resulting in different chemical and biological properties.

N-benzylthiophene-3-amine:

Benzo[b]thiophene-1,1-dioxide: A structurally related compound with different electronic and steric properties.

The uniqueness of this compound lies in its combination of a benzyl group and a sulfone group, which imparts distinct chemical reactivity and potential biological activities.

Actividad Biológica

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide (also known as CID 2896541) is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a tetrahydrothiophene ring with a benzyl substituent and an amine functional group, contributing to its unique chemical behavior and biological interactions.

Neuroprotective Effects

There is emerging evidence suggesting that thiophene derivatives can exhibit neuroprotective effects. Compounds similar to N-benzyltetrahydrothiophen-3-amine have been studied for their potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This property could be attributed to the compound's ability to cross the blood-brain barrier due to its lipophilicity.

Study on Related Thiophene Derivatives

A study focusing on thiophene derivatives illustrated their biological activity against various cancer cell lines. For example, a derivative with a similar structure was tested against the K562 leukemia cell line, showing an IC50 value of approximately 5 µM. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiophene A | K562 | 5.0 | Apoptosis induction via Bcl-2/Bax modulation |

| Thiophene B | A549 | 12.4 | Cell cycle arrest at G2/M phase |

Safety and Toxicity

According to available toxicity data on this compound, the compound exhibits moderate toxicity profiles. It is essential to consider safety assessments when exploring its therapeutic applications. The compound's safety profile includes potential risks associated with long-term exposure or high concentrations, necessitating further research to establish safe dosage levels for clinical use .

Propiedades

IUPAC Name |

N-benzyl-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUYOOLQHAXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387607 | |

| Record name | N-benzyltetrahydrothiophen-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321580-44-3 | |

| Record name | N-benzyltetrahydrothiophen-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.